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Core Science & Biosynthesis

Foundational

Technical Guide: Therapeutic Potential of 1-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological profile of 1-Oxa-8-azaspiro[4.5]decan-4-ol derivatives. Executive Summary: The Spirocyclic Advantage The shift from...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological profile of 1-Oxa-8-azaspiro[4.5]decan-4-ol derivatives.

Executive Summary: The Spirocyclic Advantage

The shift from flat, aromatic-rich drug candidates to three-dimensional (


-rich) scaffolds is a defining trend in modern medicinal chemistry. The 1-oxa-8-azaspiro[4.5]decan-4-ol  core represents a privileged scaffold in this domain. Unlike planar piperidines, this spirocyclic ether imposes a rigid orthogonal orientation between the piperidine ring and the tetrahydrofuran (THF) moiety.

This structural rigidity offers two distinct advantages:

  • Vector Positioning: It allows precise placement of hydrogen-bond donors/acceptors (e.g., the C4-hydroxyl group) in a defined 3D space, enhancing selectivity for deep protein pockets (e.g., GPCRs, Sigma receptors).

  • Physicochemical Superiority: The increased fraction of saturated carbons (

    
    ) typically correlates with improved solubility and reduced lipophilicity (LogD), lowering the risk of metabolic clearance and off-target toxicity.
    

This guide explores the scaffold's primary utility in Sigma-1 receptor modulation and Muscarinic M1 agonism , while drawing structural parallels to the biased opioid agonist Oliceridine.

Structural Rationale & Therapeutic Landscape

The Core Scaffold

The 1-oxa-8-azaspiro[4.5]decane system consists of a six-membered piperidine ring spiro-fused to a five-membered tetrahydrofuran ring. The "4-ol" designation indicates a hydroxyl group on the THF ring, adjacent to the spiro center (depending on specific numbering conventions, this position is critical for H-bonding).

Primary Therapeutic Targets
Target FamilyMechanism of ActionTherapeutic IndicationKey Potency Data
Sigma-1 Receptor (

R)
Agonist / AntagonistNeurodegeneration, Neuropathic Pain, Cancer Imaging

= 0.47 – 12.1 nM (Selectivity > 40x vs

)
Muscarinic M1 Partial AgonistAlzheimer's Disease (Cognitive enhancement)

(functional) in low

M range
Mu-Opioid (MOR) Biased AgonistAnalgesia (Reduced respiratory depression)Structural Analog: TRV130 (Oliceridine) uses a related 6-oxa-9-aza core.
Deep Dive: Sigma-1 Receptor Ligands

Recent studies (e.g., Bioorg.[1] Med. Chem. 2020) have validated this scaffold as a high-affinity ligand for the Sigma-1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Mechanism: Ligands bind to

    
    R, modulating calcium signaling and reducing ER stress.
    
  • Relevance: The 1-oxa-8-azaspiro[4.5]decane derivatives serve as excellent PET imaging agents (when

    
    F-labeled) due to their high brain penetrance and rapid clearance from non-target tissues.
    

Chemical Synthesis: Constructing the Core

Self-Validating Protocol: The following workflow describes the synthesis of the core 1-oxa-8-azaspiro[4.5]decan-3-one (which is readily reduced to the 4-ol/3-ol) from commercially available N-Boc-4-piperidone.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start N-Boc-4-Piperidone Step1 Step 1: Reformatsky Reaction (Zn, Br-CH2-COOEt) Start->Step1 Inter1 Intermediate: Spiro-Lactone Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 or DIBAL) Inter1->Step2 Inter2 Intermediate: Spiro-Diol Step2->Inter2 Step3 Step 3: Cyclization (TsCl, Pyridine or Mitsunobu) Inter2->Step3 Product Target Scaffold: 1-Oxa-8-azaspiro[4.5]decane Step3->Product Deriv Functionalization: Reduction to 4-ol Product->Deriv NaBH4

Figure 1: Synthetic route to the 1-oxa-8-azaspiro[4.5]decane core via spiro-lactone intermediate.

Detailed Protocol: "The Reformatsky Route"

This method is preferred for its scalability and ability to generate the necessary oxygen functionality on the 5-membered ring.

Step 1: Reformatsky Reaction

  • Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq), THF (anhydrous).

  • Procedure: Activate Zn with TMSCl in THF. Add N-Boc-4-piperidone and Ethyl bromoacetate dropwise at reflux.

  • Mechanism: Formation of the zinc enolate attacks the ketone, forming the

    
    -hydroxy ester.
    
  • Workup: Quench with dilute HCl (cold), extract with EtOAc.

Step 2: Lactonization & Reduction

  • The

    
    -hydroxy ester often spontaneously cyclizes or can be driven to the spiro-lactone with mild acid catalysis (
    
    
    
    -TsOH).
  • Reduction: Treat the spiro-lactone with

    
     (2.0 eq) in THF at 0°C to yield the 4-(2-hydroxyethyl)-4-hydroxypiperidine  (Spiro-diol).
    

Step 3: Cyclodehydration (Ring Closure)

  • Reagents:

    
    -Toluenesulfonyl chloride (TsCl), Pyridine, or Mitsunobu conditions (DEAD/PPh3).
    
  • Action: Selective tosylation of the primary alcohol (on the ethyl side chain) followed by intramolecular nucleophilic attack by the tertiary alcohol (C4 of piperidine).

  • Result: Formation of the 1-oxa-8-azaspiro[4.5]decane ether core.

Step 4: Functionalization to 4-ol

  • If the target requires a hydroxyl group on the THF ring (position 3 or 4 depending on numbering), the starting material in Step 1 can be modified (e.g., using a substituted bromoacetate) or the THF ring can be oxidized (C-H activation) post-synthesis, though direct synthesis via epoxidation of 4-methylene-piperidine (see Bioorg. Med. Chem. 2020) is often more direct for hydroxylated variants.

Case Study: Sigma-1 Receptor Modulation

Mechanism of Action

The 1-oxa-8-azaspiro[4.5]decane derivatives act as "chaperone modulators." Under cellular stress,


R translocates from the MAM to the plasma membrane to interact with ion channels. Agonists stabilize the MAM localization, promoting cell survival.
Signaling Pathway (DOT Visualization)

SigmaPathway Ligand 1-Oxa-8-azaspiro Ligand S1R Sigma-1 Receptor (MAM) Ligand->S1R Binding (Ki < 10nM) BiP BiP (GPR78) Dissociation S1R->BiP Activation Ca Ca2+ Flux Modulation (IP3R Stabilization) BiP->Ca Chaperoning ERStress Inhibition of ER Stress Ca->ERStress Survival Neuroprotection / Analgesia ERStress->Survival

Figure 2: Mechanism of Sigma-1 receptor modulation by spirocyclic ligands.

Experimental Protocols

In Vitro Sigma-1 Binding Assay

Purpose: To determine the affinity (


) of the synthesized derivative.[2][3]
  • Membrane Prep: Use Guinea pig liver membranes (high

    
    R expression) or HEK-293 cells overexpressing human 
    
    
    
    R.
  • Radioligand:

    
    -Pentazocine (specific 
    
    
    
    agonist).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Procedure:

    • Incubate membranes (100

      
      g protein) with 
      
      
      
      -Pentazocine (2 nM) and increasing concentrations of the test compound (
      
      
      to
      
      
      M).
    • Non-specific binding: Define using 10

      
      M Haloperidol.[2]
      
    • Incubation: 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Physicochemical Profiling[4]
  • LogD (pH 7.4): Determine using the shake-flask method (Octanol/PBS). Target range: 1.5 – 3.0 for optimal CNS penetration.

  • Metabolic Stability: Incubate with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (

    
    ) via LC-MS/MS.
    

References

  • Synthesis and Evaluation of Sigma-1 Ligands

    • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][3][4]

    • Source: Bioorganic & Medicinal Chemistry (2020).[1]

    • URL:[Link]

  • Muscarinic Agonist Potential

    • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[5]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Structural Analogs (Oliceridine/TRV130)

    • Title: Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand (TRV130).
    • Source: Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Spirocyclic Scaffolds in Oncology

    • Title: Synthesis of novel 1-oxa-4-azaspiro[4.
    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

The 8-Azaspiro[4.5]decane System: Engineering 3D-Privileged Scaffolds for GPCR and Ion Channel Modulation

Topic: The 8-Azaspiro[4.5]decane Scaffold in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: Escaping Flatland In modern...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 8-Azaspiro[4.5]decane Scaffold in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy for improving physicochemical properties and patentability. The 8-azaspiro[4.5]decane system represents a "privileged scaffold"—a core structure capable of presenting ligands in diverse vectors to interact with a wide array of biological targets, including G-Protein Coupled Receptors (GPCRs) and intracellular chaperones.

This guide analyzes the structural utility, synthetic accessibility, and pharmacological applications of 8-azaspiro[4.5]decane derivatives.[1][2] We focus on three primary subclasses: the 1,3,8-triazaspiro (antipsychotics), 1-oxa-8-azaspiro (muscarinic agonists), and 1,4-dioxa-8-azaspiro (Sigma-1 ligands) systems.

Structural Pharmacology & Vector Analysis

The 8-azaspiro[4.5]decane scaffold consists of a six-membered piperidine ring spiro-fused to a five-membered ring. The nitrogen atom at position 8 (in the piperidine ring) serves as the primary handle for functionalization, typically engaging in ionic interactions with conserved aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).

The Gem-Disubstituent Effect

The spiro-fusion at C5 creates a rigid quaternary center. This restriction confers two distinct advantages:

  • Conformational Locking: The spiro cycle restricts the chair-chair interconversion of the piperidine ring, reducing the entropic penalty of binding.

  • Vector Definition: Unlike 4,4-disubstituted piperidines where substituents can rotate, the spiro ring fixes the vectors of the 5-membered ring substituents, allowing for precise probing of hydrophobic sub-pockets.

Physicochemical Profile[3]
  • Fsp3 Fraction: High saturation (

    
    ) correlates with improved solubility and reduced promiscuity compared to flat aromatic bioisosteres like 4-phenylpiperidine.
    
  • Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at the typically labile 4-position of the piperidine ring.

Key Therapeutic Subclasses

The 1,3,8-Triazaspiro[4.5]decane System (Neuroleptics)

Historically the most significant class, these derivatives function as potent Dopamine D2 and Serotonin 5-HT2A antagonists.

  • Representative Drug: Spiperone (Spiroperidol).

  • Mechanism: The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety mimics the endogenous neurotransmitter structure while the butyrophenone tail accesses an accessory binding pocket.

  • Clinical Utility: Schizophrenia and bipolar disorder treatment.

The 1-Oxa-8-azaspiro[4.5]decane System (Cognitive Enhancers)

Designed to mimic the tetrahydrofuran core of Muscarone .[3]

  • Target: M1 Muscarinic Acetylcholine Receptor (mAChR).

  • Key Insight: The rigid spiro-ether oxygen acts as a hydrogen bond acceptor, mimicking the ester oxygen of acetylcholine but with greater hydrolytic stability.

  • Stereochemistry: Activity is often stereoselective, with specific enantiomers (e.g., S-configuration) showing higher affinity for the M1 orthosteric site.

The 1,4-Dioxa-8-azaspiro[4.5]decane System (Sigma-1 Ligands)
  • Target: Sigma-1 Receptor (

    
    R), an ER-resident chaperone protein.[2]
    
  • Application: These derivatives serve as high-affinity radiotracers for PET imaging of tumors and neurodegenerative diseases.

  • SAR Logic: The ketal moiety (1,4-dioxa) reduces lipophilicity (LogP) compared to carbocyclic analogs, reducing non-specific binding in the brain while maintaining high affinity for the

    
    R hydrophobic pocket.
    

Visualizing the Mechanism: Sigma-1 Receptor Modulation

The following diagram illustrates the signaling cascade modulated by 8-azaspiro[4.5]decane ligands at the Sigma-1 receptor, highlighting the transition from the Endoplasmic Reticulum (ER) to the Mitochondria-Associated Membrane (MAM).

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) Ligand 8-Azaspiro Ligand (Agonist) Sig1_Inactive Sigma-1 Receptor (Inactive/BiP-bound) Ligand->Sig1_Inactive Binds BiP BiP (GRP78) Sig1_Inactive->BiP Dissociates from Sig1_Active Sigma-1 Receptor (Active/Dissociated) Sig1_Inactive->Sig1_Active Activation IP3R IP3 Receptor (Stabilized) Sig1_Active->IP3R Chaperones at MAM ER_Stress ER Stress Response (Modulated) Sig1_Active->ER_Stress Suppresses UPR Mito Mitochondria (Ca2+ Influx) IP3R->Mito Ca2+ Transfer

Caption: Mechanism of action for 8-azaspiro[4.5]decane agonists at the Sigma-1 receptor interface, promoting Ca2+ homeostasis.

Detailed Synthetic Methodologies

The construction of the 8-azaspiro[4.5]decane core typically proceeds via the functionalization of 4-piperidone . Below are the two most critical synthetic routes.

Route A: The Ketalization Strategy (1,4-Dioxa Series)

This is the standard route for accessing Sigma-1 ligands.

  • Starting Material:

    
    -Benzyl-4-piperidone or 
    
    
    
    -Boc-4-piperidone.
  • Reaction: Acid-catalyzed condensation with ethylene glycol.

  • Outcome: Formation of the spiro-ketal ring.

Route B: The Strecker/Bucherer-Bergs Strategy (Triaza Series)

Used for Spiperone-like hydantoins.

  • Starting Material:

    
    -Substituted-4-piperidone.
    
  • Reagents: Potassium cyanide (KCN), Ammonium carbonate

    
    .
    
  • Reaction: Bucherer-Bergs cyclization.

  • Outcome: Formation of the hydantoin (imidazolidine-2,4-dione) spiro-fused to the piperidine.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

Objective: To synthesize the core scaffold 1,4-dioxa-8-azaspiro[4.5]decane from 4-piperidone hydrochloride. This protocol validates the formation of the spiro-ketal ring.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (10.0 mmol)

  • Ethylene glycol (30.0 mmol)

  • 
    -Toluenesulfonic acid (pTSA) (1.0 mmol, catalyst)
    
  • Benzene or Toluene (Solvent, for Dean-Stark trap)

  • Sodium hydroxide (NaOH) (for neutralization)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 4-piperidone monohydrate HCl (1.53 g) and ethylene glycol (1.86 g) to the flask. Suspend in 50 mL of benzene (or toluene).

  • Catalysis: Add pTSA (0.17 g).

  • Reflux: Heat the mixture to reflux (

    
    C depending on solvent) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue until water evolution ceases (approx. 4-6 hours).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize with 10% NaOH solution.

    • Separate the organic layer and extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic phases, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or column chromatography (Silica gel, DCM:MeOH 95:5).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the ketone carbonyl signal and the appearance of the ethylene ketal singlet at

      
       ppm (4H).
      
    • Yield: Expected yield 75-85%.

Comparative Data: 8-Azaspiro vs. Planar Analogs

The following table contrasts the 8-azaspiro scaffold with its planar bioisostere, 4-phenylpiperidine, demonstrating the "Escape from Flatland" benefits.

Feature4-Phenylpiperidine (Planar)8-Azaspiro[4.5]decane (3D)Impact on Drug Discovery
Hybridization High

count
High

count
Improved solubility & lower melting point.
Chirality Achiral (usually)Potential for axial chiralityEnhanced selectivity for protein pockets.
Metabolism Prone to aromatic hydroxylationBlocked C4 positionIncreased metabolic half-life (

).
Vector Linear/Planar projectionOrthogonal projectionAccess to novel sub-pockets (e.g., GPCR vestibules).
Lipophilicity Generally High (High LogP)Tunable (via heteroatoms)Reduced non-specific binding (lower CNS toxicity).

Synthetic Workflow Diagram

The following DOT diagram visualizes the divergent synthesis of the two main bioactive classes from a common precursor.

Synthesis_Workflow Piperidone 4-Piperidone (Precursor) Ketalization Ethylene Glycol pTSA, Reflux Piperidone->Ketalization Route A Bucherer KCN, (NH4)2CO3 Bucherer-Bergs Piperidone->Bucherer Route B DioxaSpiro 1,4-Dioxa-8-azaspiro (Sigma-1 Core) Ketalization->DioxaSpiro Cyclization Hydantoin 1,3,8-Triazaspiro (Spiperone Core) Bucherer->Hydantoin Cyclization

Caption: Divergent synthesis of Sigma-1 (Route A) and Dopamine D2 (Route B) ligands from 4-piperidone.[4]

References

  • M1 Muscarinic Agonists: Tsukamoto, S., et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists."[2][3][5] Chemical and Pharmaceutical Bulletin, 1995. Link

  • Sigma-1 Radioligands: Wenzel, B., et al. "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry, 2015. Link

  • Spiperone Pharmacology: Seeman, P., et al. "Dopamine receptors in the human brain: stereoselective binding of [3H]spiroperidol." Proceedings of the National Academy of Sciences, 1978. Link

  • Spirocyclic Scaffolds Review: Zheng, Y., & Tice, C. M.[6] "Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Sigma-1 Synthesis & Evaluation: Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[7][8] Bioorganic & Medicinal Chemistry, 2020.[7] Link

Sources

Foundational

A Technical Guide to Pharmacophore Modeling with a Novel Spirocyclic Scaffold: The Case of 1-Oxa-8-azaspiro[4.5]decan-4-ol

Executive Summary In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Among these, pharmacophore modelin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Among these, pharmacophore modeling stands out as a cornerstone technique for translating complex molecular interactions into a simplified, three-dimensional representation of essential chemical features required for biological activity.[2][3] This guide provides an in-depth technical walkthrough of the pharmacophore modeling process, designed for researchers, medicinal chemists, and drug development professionals. We will utilize the novel scaffold, 1-Oxa-8-azaspiro[4.5]decan-4-ol, as a central case study. While this specific molecule lacks extensive published biological data, its unique spirocyclic core serves as an ideal template to illustrate the principles and workflows applicable to any new chemical entity emerging from a discovery program. The narrative will emphasize the causality behind methodological choices, adherence to rigorous validation protocols, and the practical application of generated models in virtual screening campaigns.

Introduction: The Power of Pharmacophores and the Promise of Spirocycles

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the specific arrangement of steric and electronic features that a molecule must possess to interact with a biological target and trigger a response.[4] In computational drug design, a pharmacophore model is a 3D abstract representation of these key features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged centers.[5] These models serve as powerful 3D search queries to rapidly screen vast virtual libraries, identifying compounds with the desired interaction potential long before committing to costly synthesis and biological testing.[6][7]

Pharmacophore modeling can be broadly categorized into two approaches:

  • Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the target protein is unknown but a set of active ligands is available. The model is built by aligning these active molecules and extracting their common chemical features.[8][9]

  • Structure-Based Pharmacophore Modeling (SBPM): Utilized when the 3D structure of the target protein (often from X-ray crystallography or NMR) is known. The model is derived directly from the key interactions observed between the protein and a bound ligand within the active site.[10][11]

The Strategic Advantage of Spirocyclic Scaffolds

The chosen scaffold for this guide, 1-Oxa-8-azaspiro[4.5]decan-4-ol, belongs to the class of spirocycles. These are ring systems where two rings are fused at a single, shared atom.[12][13] Spirocyclic scaffolds are increasingly sought-after in medicinal chemistry for several compelling reasons:

  • Inherent Three-Dimensionality: Unlike flat aromatic systems, the quaternary spiro-carbon forces the molecule into a rigid, well-defined three-dimensional geometry.[13][14] This allows for the precise projection of functional groups into 3D space, enabling more specific and potent interactions with complex protein binding sites.[15]

  • Increased sp3 Character: A higher fraction of sp3-hybridized carbons (Fsp3) correlates with greater success in clinical development.[12] Spirocycles inherently increase the Fsp3 count, which can lead to improved physicochemical properties such as solubility and metabolic stability.[12]

  • Novel Chemical Space: Spirocyclic cores provide access to novel and under-explored areas of chemical space, offering significant opportunities for developing intellectual property.[15]

  • Improved Selectivity: The rigid conformation of spirocycles can reduce off-target binding by locking functional groups in an orientation optimized for the intended target, thereby enhancing selectivity.[14]

Given these advantages, a novel spirocyclic hit from a high-throughput screen, such as our exemplar 1-Oxa-8-azaspiro[4.5]decan-4-ol, represents a highly valuable starting point for a drug discovery campaign.

Ligand-Based Pharmacophore Modeling: A Hypothetical Workflow

Let us hypothesize that a high-throughput screening campaign has identified 1-Oxa-8-azaspiro[4.5]decan-4-ol as a modest inhibitor of a new protein target. Subsequent initial synthesis has yielded a small set of analogs with varying activity. This scenario is ideal for ligand-based pharmacophore modeling.

Hypothetical Dataset

For this guide, we will use a representative, hypothetical dataset to illustrate the process.

Compound IDStructure (Modification on 1-Oxa-8-azaspiro[4.5]decan-4-ol)IC50 (µM)Activity Class
SCA-001 Parent Scaffold (4-ol)10.5Active
SCA-002 4-one (ketone)1.2Active
SCA-003 4-O-methyl ether0.8Active
SCA-004 N-benzyl substitution25.1Inactive
SCA-005 4-deoxy (no hydroxyl)> 50Inactive
Experimental Protocol: Ligand-Based Model Generation

This protocol outlines the critical steps for generating a robust ligand-based pharmacophore model using common computational chemistry software suites like Schrödinger's Phase[16], MOE, or LigandScout[17].

Step 1: Ligand Preparation and Conformational Analysis

  • Objective: To generate a diverse and energetically realistic set of 3D conformations for each active ligand. This is a critical step, as the model's quality depends on sampling the bioactive conformation.

  • Procedure:

    • Sketch or import the 2D structures of the active training set molecules (SCA-001, SCA-002, SCA-003).

    • Use a ligand preparation tool (e.g., LigPrep in Schrödinger) to generate low-energy 3D conformations. This process typically involves adding hydrogens, correcting bond orders, and exploring stereoisomers if applicable.

    • Perform a thorough conformational search for each molecule. For flexible molecules, this may generate hundreds of conformers. For semi-rigid spirocycles, the number will be more constrained.

Step 2: Feature Definition and Pharmacophore Site Identification

  • Objective: To identify the potential pharmacophoric features within each molecule.

  • Procedure: Standard pharmacophore perception algorithms will automatically identify features based on predefined chemical rules (SMARTS patterns). The common features are:

    • Hydrogen Bond Acceptor (A)

    • Hydrogen Bond Donor (D)

    • Hydrophobic (H)

    • Aromatic Ring (R)

    • Positive/Negative Ionizable (P/N)

Step 3: Common Pharmacophore Hypothesis Generation

  • Objective: To align the active molecules and identify a common spatial arrangement of pharmacophoric features that explains their activity.

  • Procedure:

    • Select the prepared active ligands as the input.

    • The software will systematically search for common pharmacophore hypotheses by aligning the conformers of the active molecules. It looks for alignments that share a minimum number of features (typically 3-5).

    • The output is a series of ranked hypotheses, scored based on how well they overlap with the features of the active ligands and their internal geometric fit.

Step 4: Hypothesis Scoring and Selection

  • Objective: To select the best hypothesis that not only maps the active molecules well but also has the power to discriminate actives from inactives.

  • Procedure:

    • Introduce the inactive compounds (SCA-004, SCA-005) into the analysis.

    • Score each generated hypothesis based on its ability to match the actives while not matching the inactives. A good model should provide a clear reason for the inactivity of compounds like SCA-005 (lacks the key oxygen feature) and SCA-004 (steric hindrance from the benzyl group).

    • The highest-scoring hypothesis, often based on metrics that reward matching actives and penalize matching inactives, is selected as the final model.

LigandBased_Workflow cluster_0 Input Data cluster_1 Model Generation cluster_2 Validation & Selection Active_Ligands Active Ligands (e.g., SCA-001, 002, 003) Conformer_Gen 1. Conformational Analysis Active_Ligands->Conformer_Gen Inactive_Ligands Inactive Ligands (e.g., SCA-004, 005) Scoring 5. Score vs Inactives Inactive_Ligands->Scoring Feature_ID 2. Feature Identification Conformer_Gen->Feature_ID Alignment 3. Ligand Alignment & Common Feature Perception Feature_ID->Alignment Hypothesis_Gen 4. Generate Hypotheses Alignment->Hypothesis_Gen Hypothesis_Gen->Scoring Validation 6. Model Validation (GH Score, ROC) Scoring->Validation Final_Model Final Pharmacophore Model Validation->Final_Model

Structure-Based Pharmacophore Modeling: Deriving Insights from the Target

Now, let's consider an alternative scenario where the 3D structure of the target protein in complex with our lead compound, 1-Oxa-8-azaspiro[4.5]decan-4-ol, has been determined via X-ray crystallography. This provides a direct blueprint of the critical interactions.

Experimental Protocol: Structure-Based Model Generation

Step 1: Protein-Ligand Complex Preparation

  • Objective: To prepare the crystal structure for analysis by correcting any structural issues and defining the binding site.

  • Procedure:

    • Load the PDB file of the protein-ligand complex.

    • Use a protein preparation wizard to add hydrogens, assign bond orders, remove unwanted water molecules, and optimize the hydrogen-bonding network.

    • Define the binding site based on the location of the bound ligand.

Step 2: Protein-Ligand Interaction Fingerprinting

  • Objective: To systematically map all interactions between the ligand and the protein residues in the binding pocket. This is the core of the structure-based approach.

  • Procedure:

    • Generate an interaction fingerprint. This will identify and classify all contacts within a specified distance (e.g., 4.5 Å) of the ligand.[18][19]

    • Common interactions to analyze include:

      • Hydrogen bonds (e.g., between the 4-ol group and a backbone carbonyl).

      • Hydrophobic contacts (e.g., with the cyclohexane ring).

      • Water-mediated bridges.

      • Salt bridges (if charged groups are present).

Step 3: Feature Generation and Model Creation

  • Objective: To translate the observed interactions into a pharmacophore model.

  • Procedure:

    • Software tools like LigandScout or Phase can automatically generate pharmacophore features based on the interaction fingerprint.[10][20] For example, a hydrogen bond from the ligand's hydroxyl group to a glutamic acid residue would generate a "Donor" feature on the ligand and a corresponding "Acceptor" feature projected into the binding site.

    • Excluded volumes are often added to the model. These are spheres that represent the space occupied by the protein, preventing potential hits from clashing with the receptor.

StructureBased_Workflow cluster_0 Input Data cluster_1 Model Generation cluster_2 Final Model PDB_Complex Protein-Ligand Complex (PDB Structure) Protein_Prep 1. Protein Preparation PDB_Complex->Protein_Prep Interaction_FP 2. Generate Interaction Fingerprint Protein_Prep->Interaction_FP Feature_Gen 3. Extract Pharmacophoric Features Interaction_FP->Feature_Gen Excluded_Vol 4. Add Excluded Volumes Feature_Gen->Excluded_Vol Final_Model Structure-Based Pharmacophore Model Excluded_Vol->Final_Model

Self-Validation: Ensuring Model Robustness and Predictive Power

A pharmacophore model is only useful if it is predictive. Rigorous validation is a non-negotiable step to ensure the model can enrich a list of true actives from a larger database of inactives or decoys.[21][22]

Protocol: Güner-Henry (GH) Scoring

The Güner-Henry (GH) scoring method is a widely accepted technique for validating a pharmacophore model's ability to distinguish actives from inactives.[23][24]

Step 1: Assemble a Test Set

  • Objective: Create a dataset, distinct from the training set, containing known active compounds and a much larger number of presumed inactive compounds (decoys).

  • Procedure:

    • Actives (A): Collect a set of known active inhibitors for the target that were not used to build the model.

    • Database (D): The total number of compounds in the test database.

    • Decoys: These can be randomly selected molecules from a large compound library with similar physicochemical properties but different topologies to the actives.

Step 2: Screen the Test Set

  • Objective: Use the final pharmacophore model as a 3D query to screen the entire test set.

  • Procedure: The screening process will identify how many compounds in the database fit the pharmacophore query. This number is the total number of "hits" (Ht). The number of known actives that are found among these hits is (Ha).

Step 3: Calculate Validation Metrics

  • Objective: Quantify the model's performance.

  • Calculations:

    • Yield of Actives (%Y): (Ha / Ht) * 100 - The percentage of actives within the hit list.

    • Ratio of Actives (%A): (Ha / A) * 100 - The percentage of total actives found by the screen.

    • Enrichment Factor (E): (Ha / Ht) / (A / D) - How much better the model is at finding actives than random chance.

    • Goodness of Hit Score (GH): [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]

A GH score between 0.7 and 1.0 indicates a very good and reliable model, suggesting it has a high probability of identifying novel active compounds.[24][25]

Application: Virtual Screening for Novel Hit Identification

The ultimate goal of creating a validated pharmacophore model is to use it for virtual screening (VS) to identify novel, structurally diverse compounds for synthesis and testing.[11][26]

Protocol: Pharmacophore-Based Virtual Screening Cascade

Step 1: Database Preparation

  • Objective: Prepare a large library of purchasable or virtual compounds for screening.

  • Procedure:

    • Select a compound library (e.g., Enamine, ZINC, ChEMBL).[11]

    • Process the library to generate multiple, low-energy 3D conformers for each molecule. This is computationally intensive but crucial for effective 3D screening.

Step 2: High-Throughput Pharmacophore Screening

  • Objective: Rapidly filter the multi-conformer database to find molecules that match the pharmacophore query.

  • Procedure: Use the validated pharmacophore model as a 3D query. The software will efficiently screen millions of compounds, retaining only those that can adopt a conformation that matches the pharmacophore features and avoids excluded volumes.

Step 3: Docking and Scoring

  • Objective: To refine the hit list by predicting the binding pose and affinity of the compounds that passed the pharmacophore screen.

  • Procedure:

    • Take the hits from the pharmacophore screen (typically thousands of compounds).

    • Perform molecular docking, placing each compound into the known or predicted binding site of the target protein.

    • Score the resulting poses based on a scoring function that estimates binding affinity.

Step 4: Hit Selection and Visual Inspection

  • Objective: To select a final, diverse set of promising compounds for acquisition and biological testing.

  • Procedure:

    • Rank the docked compounds by their docking score.

    • Visually inspect the top-ranked poses to ensure they make sensible interactions with the protein. Check for key hydrogen bonds, hydrophobic packing, and overall good fit.

    • Select a diverse range of chemical scaffolds for purchase or synthesis to maximize the chances of finding a novel and potent inhibitor.

VirtualScreening_Workflow Validated_Model Validated Pharmacophore Model Pharm_Screen 2. Pharmacophore Screening (3D Search Filter) Validated_Model->Pharm_Screen 3D Query Compound_DB Large Compound Database (e.g., ZINC, Enamine) 10^6 - 10^7 compounds DB_Prep 1. Database Preparation (Generate 3D Conformers) Compound_DB->DB_Prep DB_Prep->Pharm_Screen Docking 3. Molecular Docking (Pose Prediction & Scoring) Pharm_Screen->Docking ~10^3 - 10^4 hits Visual_Inspect 4. Visual Inspection & Hit Selection Docking->Visual_Inspect ~10^2 hits Final_Hits Final Hit List for Biological Assay 10-50 compounds Visual_Inspect->Final_Hits

Conclusion

This guide has detailed the principles and practices of pharmacophore modeling, using the spirocyclic scaffold 1-Oxa-8-azaspiro[4.5]decan-4-ol as a practical, albeit hypothetical, case study. We have demonstrated that whether starting from a set of known ligands or a high-resolution protein structure, a robust and predictive pharmacophore model can be developed. The emphasis on causality—understanding why certain steps are taken—and the absolute necessity of rigorous, quantitative validation are paramount to the success of any computational drug discovery effort. By integrating these workflows, research teams can significantly enhance the efficiency of their discovery pipelines, intelligently triage compounds, and ultimately increase the probability of identifying high-quality clinical candidates.[1] The strategic use of novel, 3D-rich scaffolds like spirocycles, combined with validated computational models, represents a powerful paradigm in the rational design of next-generation therapeutics.[12][15]

References

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  • Computational Methods in Drug Discovery. (n.d.). PMC, NIH.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Computational Approaches in Drug Discovery and Development. (2025). Walsh Medical Media.
  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Future Medicinal Chemistry.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC, NIH.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions.
  • Structure based Pharmacophore Modeling Service. (n.d.).
  • Spirocyclic Building Blocks for Scaffold Assembly. (n.d.). Sigma-Aldrich.
  • Computational Strategies Reshaping Modern Drug Discovery. (2026). MDPI.
  • Computational Approaches in Drug Discovery and Precision Medicine. (n.d.). Frontiers.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
  • Ligand based Pharmacophore Modeling Service. (n.d.).
  • Using Interaction Fingerprints as a Strategy of Protein-Ligand Interaction Patterns Recognition and Post-Docking Analysis. (n.d.). ChemRxiv.
  • Computational approaches to drug design. (n.d.). Drug Discovery News.
  • HITS-MCM/MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints. (2021). GitHub.
  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac - Drug Discovery Pro.
  • Fingerprinting Interactions between Proteins and Ligands for Facilitating Machine Learning in Drug Discovery. (2024). PMC, NIH.
  • Using Protein-Ligand Interaction Fingerprints to Cluster Your Molecular D
  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry.
  • How to Calculate PLIFs Using RDKit and PLIP. (2016).
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC, NIH.
  • Pharmacophore modelling and virtual screening workflow. (n.d.).
  • Validation of the Pharmacophore. (n.d.). Bio-protocol.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog.
  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024). Journal of Advanced Pharmaceutical Sciences.
  • VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. (2022).
  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand.
  • List of softwares related to pharmacophore modeling. (n.d.).
  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021). RSC Publishing.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (n.d.). PMC, NIH.
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  • The validation of Model_1 by Güner-Henry (GH) scoring method. (n.d.).
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). MDPI.
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  • LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. (2004).
  • Structure-based pharmacophore modeling. (n.d.). Bio-protocol.
  • Ligand-based pharmacophores. (n.d.). TeachOpenCADD.
  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). PMC, NIH.
  • 1-Oxa-4-azaspiro[4.5]decane. (n.d.). PubChem.
  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride. (n.d.). Santa Cruz Biotechnology.
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  • 1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem.
  • 1,4-Dioxa-8-azaspiro(4.5)decane Properties. (2025). EPA.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of the Secondary Amine in 1-Oxa-8-azaspiro[4.5]decan-4-ol

Introduction: The Strategic Importance of the 1-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold The 1-oxa-8-azaspiro[4.5]decane framework represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold

The 1-oxa-8-azaspiro[4.5]decane framework represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydropyran and a piperidine ring, provides a unique topographical presentation for molecular recognition by biological targets. This often translates to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more planar aromatic systems. The secondary amine at the 8-position serves as a critical handle for diversification, allowing for the introduction of a wide array of substituents to modulate pharmacological activity. Furthermore, the hydroxyl group at the 4-position offers an additional site for modification or can influence the overall polarity and hydrogen bonding capacity of the molecule.

Derivatives of this scaffold have shown significant promise as ligands for various biological targets, including the sigma-1 (σ1) receptor and M1 muscarinic acetylcholine receptors, which are implicated in a range of central nervous system disorders.[1][2] Consequently, the development of robust and versatile methods for the functionalization of the secondary amine is of paramount importance to researchers in drug discovery and development.

This guide provides detailed, field-proven protocols for the most common and effective methods for the functionalization of the secondary amine in 1-Oxa-8-azaspiro[4.5]decan-4-ol. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, expected outcomes, and troubleshooting advice.

Core Functionalization Strategies

The nucleophilic nature of the secondary amine in 1-Oxa-8-azaspiro[4.5]decan-4-ol allows for a variety of functionalization reactions. The choice of strategy depends on the desired substituent and the overall synthetic plan. The following sections detail protocols for five key transformations:

  • N-Alkylation: Introduction of alkyl groups via nucleophilic substitution.

  • Reductive Amination: Formation of N-alkyl or N-arylalkyl bonds from carbonyl compounds.

  • N-Acylation: Synthesis of amides through reaction with acylating agents.

  • N-Arylation (Buchwald-Hartwig Amination): Palladium-catalyzed cross-coupling to form N-aryl bonds.[3][4]

  • N-Sulfonylation: Preparation of sulfonamides.

Functionalization_Strategies cluster_reactions Functionalization Reactions 1-Oxa-8-azaspiro[4.5]decan-4-ol 1-Oxa-8-azaspiro[4.5]decan-4-ol N-Alkylation N-Alkylation 1-Oxa-8-azaspiro[4.5]decan-4-ol->N-Alkylation R-X, Base Reductive Amination Reductive Amination 1-Oxa-8-azaspiro[4.5]decan-4-ol->Reductive Amination RCHO, [H] N-Acylation N-Acylation 1-Oxa-8-azaspiro[4.5]decan-4-ol->N-Acylation RCOCl, Base N-Arylation N-Arylation 1-Oxa-8-azaspiro[4.5]decan-4-ol->N-Arylation Ar-X, Pd cat. N-Sulfonylation N-Sulfonylation 1-Oxa-8-azaspiro[4.5]decan-4-ol->N-Sulfonylation RSO2Cl, Base

Caption: Overview of key functionalization strategies for the secondary amine.

Detailed Application Notes and Protocols

N-Alkylation

Principle: Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide or sulfonate. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile. A base is typically required to neutralize the hydrogen halide or sulfonate byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but is generally less of a concern with secondary amines compared to primary amines.

Protocol: Synthesis of 8-(2-Fluoroethyl)-1-oxa-8-azaspiro[4.5]decan-4-ol

This protocol is adapted from the synthesis of related sigma-1 receptor ligands.[1]

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-4-ol

  • 1-Bromo-2-fluoroethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-fluoroethane (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Expected Outcome & Validation:

  • Yield: Typically 60-80%.

  • Purification: Silica gel chromatography using a gradient of methanol in dichloromethane is usually effective.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of signals corresponding to the new alkyl group in the NMR spectra confirm the success of the reaction.

ParameterValue
Starting Material 1-Oxa-8-azaspiro[4.5]decan-4-ol
Reagent 1-Bromo-2-fluoroethane
Base K₂CO₃
Solvent Acetonitrile
Temperature Reflux
Typical Yield 60-80%
Reductive Amination

Principle: Reductive amination is a two-step, one-pot reaction that forms a new C-N bond. First, the secondary amine reacts with an aldehyde or ketone to form an unstable iminium ion. This intermediate is then reduced in situ by a mild reducing agent to the corresponding tertiary amine.[5][6] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the starting carbonyl compound.[7]

Protocol: Synthesis of 8-(Benzyl)-1-oxa-8-azaspiro[4.5]decan-4-ol

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-4-ol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reductive_Amination_Workflow Start Start Dissolve_Reactants Dissolve amine and benzaldehyde in DCM Start->Dissolve_Reactants Iminium_Formation Stir for 30-60 min (Iminium ion formation) Dissolve_Reactants->Iminium_Formation Add_Reducing_Agent Add NaBH(OAc)3 Iminium_Formation->Add_Reducing_Agent Reaction Stir for 4-12 h Add_Reducing_Agent->Reaction Quench Quench with NaHCO3 Reaction->Quench Workup Extraction and drying Quench->Workup Purification Column chromatography Workup->Purification End End Purification->End

Caption: Workflow for the reductive amination protocol.

Expected Outcome & Validation:

  • Yield: Typically 70-90%.

  • Purification: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly used for silica gel chromatography.

  • Characterization: Successful reaction is confirmed by the appearance of the benzylic protons in the ¹H NMR spectrum and the corresponding carbons in the ¹³C NMR spectrum, along with the correct molecular ion peak in the mass spectrum.

N-Acylation

Principle: N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide.[8] A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct.[9] The reaction is generally fast and high-yielding.

Protocol: Synthesis of 1-(1-Oxa-8-azaspiro[4.5]decan-8-yl)ethan-1-one

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-4-ol

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be further purified by silica gel column chromatography if necessary.

Expected Outcome & Validation:

  • Yield: Typically >90%.

  • Purification: If needed, purification can be achieved using silica gel chromatography with a mobile phase of ethyl acetate in hexanes.

  • Characterization: The formation of the amide is confirmed by the appearance of a new carbonyl signal in the ¹³C NMR spectrum (around 170 ppm) and the downfield shift of the adjacent protons in the ¹H NMR spectrum. The N-H proton signal will be absent.

ParameterValue
Starting Material 1-Oxa-8-azaspiro[4.5]decan-4-ol
Reagent Acetyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 0°C to room temperature
Typical Yield >90%
N-Arylation (Buchwald-Hartwig Amination)

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[3][4] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[10] The choice of ligand and base is crucial for the success of the reaction.

Protocol: Synthesis of 8-Phenyl-1-oxa-8-azaspiro[4.5]decan-4-ol

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-4-ol

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

  • Add 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) and bromobenzene (1.2 eq) to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome & Validation:

  • Yield: Typically 50-80%.

  • Purification: Column chromatography using a gradient of ethyl acetate in hexanes is usually effective.

  • Characterization: The presence of aromatic proton signals in the ¹H NMR spectrum and aromatic carbon signals in the ¹³C NMR spectrum, along with the correct mass in the mass spectrum, will confirm the formation of the N-arylated product.

N-Sulfonylation

Principle: N-sulfonylation is the reaction of an amine with a sulfonyl chloride to form a sulfonamide. Similar to N-acylation, a base is required to neutralize the HCl byproduct. The resulting sulfonamide is a stable and often crystalline solid.

Protocol: Synthesis of 8-(Tosyl)-1-oxa-8-azaspiro[4.5]decan-4-ol

This protocol is based on general procedures for the N-tosylation of amines.[11]

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-4-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) in a mixture of dichloromethane and pyridine (as both base and solvent) or in dichloromethane with triethylamine (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Expected Outcome & Validation:

  • Yield: Typically 80-95%.

  • Purification: Recrystallization from ethanol or ethyl acetate/hexanes is often effective. Alternatively, silica gel chromatography can be used.

  • Characterization: The formation of the sulfonamide is indicated by the appearance of signals for the tosyl group in the ¹H and ¹³C NMR spectra, and the absence of the N-H proton signal.

Conclusion

The functionalization of the secondary amine in 1-Oxa-8-azaspiro[4.5]decan-4-ol provides a versatile entry point for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols detailed in this guide for N-alkylation, reductive amination, N-acylation, N-arylation, and N-sulfonylation offer robust and reliable methods for the derivatization of this important scaffold. By understanding the underlying principles and following these detailed procedures, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization in their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols: 1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry.
  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Synple Chem. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • PMC. (n.d.). 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one.
  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(3), 548-555.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][12]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 953.

  • YouTube. (2019). Buchwald-Hartwig coupling.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • Der Pharma Chemica. (2015).
  • Der Pharma Chemica. (2014).
  • University of Technology. (n.d.).
  • Der Pharma Chemica. (2011).
  • Figshare. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1‑Oxa-8-azaspiro[4.5]decan-3-amine.
  • MDPI. (2020).
  • Sigma-Aldrich. (n.d.). 1-Oxa-8-azaspiro[4.5]decane hydrochloride.
  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • ChemicalBook. (2026). 1,4-Dioxa-8-azaspiro[4.5]decane.
  • ChemicalBook. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane synthesis.
  • Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7.
  • PubChem. (n.d.). 1-oxa-8-azaspiro(4.5)dec-3-ene-4-carboxylic acid, 8-methyl-2-oxo-, sodium salt.
  • Santa Cruz Biotechnology. (n.d.). 1-Oxa-4-azaspiro[4.5]decane.
  • Organic Synthesis. (n.d.).
  • Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form.

Sources

Application

Application Notes and Protocols for Solvent Selection in Reactions of 1-Oxa-8-azaspiro[4.5]decan-4-ol

Introduction: The Critical Role of the Solvent for a Unique Spirocyclic Scaffold The 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a compelling structural motif for drug discovery and development. Its rigid, three-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent for a Unique Spirocyclic Scaffold

The 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a compelling structural motif for drug discovery and development. Its rigid, three-dimensional architecture, combining a piperidine and a tetrahydrofuran ring, offers a unique spatial arrangement of functional groups—a secondary amine, a secondary alcohol, and an ether linkage. This distinct topography is advantageous for achieving high-affinity and selective interactions with biological targets. Derivatives of the broader 1-oxa-8-azaspiro[4.5]decane class have shown promise as potent ligands for various receptors, including muscarinic and sigma-1 receptors, highlighting their therapeutic potential.[1][2][3]

The reactivity of 1-Oxa-8-azaspiro[4.5]decan-4-ol is dominated by its nucleophilic secondary amine and the versatile secondary alcohol. These functional groups can participate in a wide array of synthetic transformations, such as N-alkylation, acylation, sulfonylation, and O-alkylation, as well as oxidation or substitution reactions at the alcohol position. The success of these reactions—in terms of yield, reaction rate, and even chemoselectivity—is profoundly influenced by the choice of solvent. The solvent is not merely an inert medium but an active participant that can stabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway.

This guide provides a comprehensive framework for the rational selection of solvents for reactions involving 1-Oxa-8-azaspiro[4.5]decan-4-ol. It combines theoretical principles with actionable experimental protocols to empower researchers to optimize their synthetic routes efficiently and effectively.

Part 1: Theoretical Framework for Solvent Selection

The selection of an appropriate solvent begins with a fundamental understanding of the interplay between the solvent's properties and the reaction mechanism. For 1-Oxa-8-azaspiro[4.5]decan-4-ol, key considerations revolve around the polarity, proticity, and coordinating ability of the solvent.

Solvent Polarity and Its Impact

Solvent polarity is a general measure of its ability to solvate charged or polar species. It is often quantified by the dielectric constant (ε).

  • Polar Solvents (e.g., Water, Ethanol, DMF, DMSO): These solvents are generally preferred for reactions involving polar or charged reactants, as is often the case with 1-Oxa-8-azaspiro[4.5]decan-4-ol and its salts. They can effectively stabilize ionic intermediates and transition states, which can accelerate certain reaction types.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These are typically used when reactants are nonpolar or when a less interactive medium is desired to avoid side reactions.

The Protic vs. Aprotic Dilemma

This is arguably the most critical factor for reactions involving the nucleophilic amine and alcohol of our target molecule.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess acidic protons and are capable of hydrogen bonding.[4]

    • Effect on Nucleophilicity: Protic solvents can form strong hydrogen bonds with the lone pairs of the nitrogen and oxygen atoms in 1-Oxa-8-azaspiro[4.5]decan-4-ol. This solvation shell can "cage" the nucleophile, hindering its ability to attack an electrophile and thus slowing down reaction rates, particularly for SN2-type reactions.[4]

    • Stabilization of Leaving Groups and Carbocations: Conversely, in SN1-type reactions, polar protic solvents excel at stabilizing both the leaving group (anion) and any potential carbocation intermediate, thereby accelerating the reaction.[4]

  • Polar Aprotic Solvents: These solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)) have significant dipole moments but lack acidic protons.

    • Enhanced Nucleophilicity: They are excellent at solvating cations but leave anions (or the negative end of a dipole in a nucleophile) relatively "naked" and highly reactive. This makes them ideal for promoting SN2 reactions, where a strong, unencumbered nucleophile is required. For instance, in an N-alkylation of the piperidine nitrogen, a polar aprotic solvent would be a primary choice to maximize the reaction rate.

The following diagram illustrates the decision-making logic for choosing between protic and aprotic solvents based on the desired reaction mechanism.

Solvent_Selection_Logic Start Reaction of 1-Oxa-8-azaspiro[4.5]decan-4-ol Mechanism Anticipated Reaction Mechanism? Start->Mechanism SN2 S_N2-type (e.g., N-alkylation, O-alkylation) Mechanism->SN2 Concerted SN1 S_N1-type (e.g., reaction via carbocation intermediate) Mechanism->SN1 Stepwise Aprotic Choose Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) - Enhances nucleophilicity - 'Naked' nucleophile SN2->Aprotic Protic Choose Polar Protic Solvent (e.g., EtOH, MeOH, H₂O) - Stabilizes carbocation - Solvates leaving group SN1->Protic

Caption: Solvent selection flowchart based on reaction mechanism.

Part 2: Experimental Protocols for Solvent Optimization

While theoretical principles provide a strong starting point, empirical testing is essential for identifying the optimal solvent for a specific transformation. The following protocols outline a systematic approach to solvent screening and optimization.

Protocol for Preliminary Solubility Assessment

Objective: To identify a range of solvents in which the starting material, 1-Oxa-8-azaspiro[4.5]decan-4-ol, and key reagents are sufficiently soluble at the intended reaction temperature.

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-4-ol

  • Primary reagents (e.g., electrophile, base)

  • A selection of candidate solvents (see Table 1)

  • Small vials (e.g., 1 mL HPLC vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a diverse set of solvents representing different classes (polar protic, polar aprotic, nonpolar).

  • Sample Preparation: To each labeled vial, add approximately 1-2 mg of 1-Oxa-8-azaspiro[4.5]decan-4-ol.

  • Solvent Addition: Add 0.5 mL of a candidate solvent to each vial.

  • Observation at Room Temperature: Vortex each vial for 30 seconds. Observe and record the solubility (e.g., fully soluble, partially soluble, insoluble).

  • Observation at Elevated Temperature (if applicable): If the intended reaction is to be heated, place the vials in a heating block at the target temperature and observe any changes in solubility.

  • Reagent Solubility: Repeat steps 2-5 for any other solid reagents critical to the reaction.

  • Data Compilation: Record the results in a table for easy comparison. Solvents in which all key components are soluble are carried forward to the next stage.

Table 1: Representative Solvent Screening Panel

Solvent ClassExample SolventsDielectric Constant (ε)Properties
Polar Protic Methanol (MeOH)32.7Hydrogen bond donor, good for dissolving salts.
Ethanol (EtOH)24.5Similar to MeOH, often less reactive.
Isopropanol (IPA)19.9Less polar than EtOH.
Polar Aprotic Acetonitrile (MeCN)37.5High polarity, common in chromatography.
N,N-Dimethylformamide (DMF)36.7High boiling point, excellent solvating power.
Dimethyl Sulfoxide (DMSO)46.7Very high polarity, can participate in reactions.[4]
Tetrahydrofuran (THF)7.6Moderate polarity, ether solvent.
Nonpolar Dichloromethane (DCM)9.1Good for less polar compounds, volatile.
Toluene2.4Aromatic, useful for azeotropic water removal.
Protocol for Small-Scale Reaction Screening

Objective: To evaluate the effect of different solvents on reaction outcome (yield, side products) using a parallel screening approach.

Materials:

  • Reactants and reagents

  • Array of solvents identified from the solubility screen

  • Reaction vials or a 96-well microplate with appropriate sealing

  • Magnetic or orbital shaker/stirrer

  • Heating block (if required)

  • Thin Layer Chromatography (TLC) plates and developing system

  • LC-MS or GC-MS for analysis

Procedure:

  • Reaction Setup: In parallel, set up identical reactions in each of the candidate solvents. Ensure the molar ratios of reactants and reagents are consistent across all experiments.

  • Execution: Stir the reactions at the desired temperature for a set period (e.g., 2, 8, or 24 hours).

  • Monitoring: At regular intervals, withdraw a small aliquot from each reaction. Quench the aliquot if necessary (e.g., with water or a buffer solution).

  • Analysis:

    • Qualitative (TLC): Spot each aliquot on a TLC plate to visually assess the consumption of starting material and the formation of the product and any byproducts.

    • Quantitative (LC-MS/GC-MS): Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion percentage and the relative abundance of the desired product.

  • Data Evaluation: Compare the results across all solvents to identify the one(s) that provide the highest conversion to the desired product with the fewest impurities.

The following workflow diagram visualizes the solvent screening process.

Solvent_Screening_Workflow cluster_0 Phase 1: Solubility cluster_1 Phase 2: Reaction Screening Sol_Start Select Diverse Solvent Panel Sol_Test Test Solubility of Reactants & Reagents Sol_Start->Sol_Test Sol_Result Identify Solvents with Adequate Solubility Sol_Test->Sol_Result Rxn_Setup Set up Parallel Reactions in Candidate Solvents Sol_Result->Rxn_Setup Rxn_Run Run Reactions under Identical Conditions Rxn_Setup->Rxn_Run Rxn_Monitor Monitor Progress (TLC, LC-MS) Rxn_Run->Rxn_Monitor Rxn_Analyze Analyze Yield & Purity Rxn_Monitor->Rxn_Analyze Decision Select Optimal Solvent System Rxn_Analyze->Decision

Caption: Experimental workflow for solvent screening and optimization.

Part 3: Advanced Considerations and Modern Approaches

For complex optimizations, particularly in industrial or high-throughput settings, more advanced techniques can be employed.

  • Solvent Mixtures: In some cases, a mixture of two or more solvents can provide a unique environment that outperforms any single solvent. For example, a small amount of a polar solvent in a nonpolar medium can dramatically alter reactivity.

  • Computational Modeling: Tools like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict thermodynamic properties like solubility and activity coefficients.[5] These in silico methods can help pre-screen a very large number of solvents to identify a smaller, more promising set for experimental validation, saving significant time and resources.

  • Automated Screening Platforms: High-throughput screening systems that use microliter-scale reactions in continuous flow or droplet-based systems can rapidly evaluate a wide range of solvents and reaction conditions simultaneously.[6]

Conclusion

The selection of a solvent is a multi-faceted decision that is fundamental to the success of synthetic reactions involving 1-Oxa-8-azaspiro[4.5]decan-4-ol. A judicious choice, guided by an understanding of reaction mechanisms and solvent properties, can lead to significant improvements in reaction efficiency, yield, and purity. By beginning with a theoretical assessment of polarity and proticity and following with systematic experimental screening, researchers can confidently identify the optimal solvent system for their specific application. This structured approach not only accelerates the optimization process but also builds a deeper understanding of the chemical transformation, paving the way for robust and scalable synthetic routes in the development of novel therapeutics.

References

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]

  • SCM. (2025). Solvent Optimization — COSMO-RS 2025.1 documentation. Retrieved from [Link]

  • Gao, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Ishiwata, K., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(15), 2256-2267. Available at: [Link]

  • Cole, K. P., et al. (2017). Simultaneous solvent screening and reaction optimization in microliter slugs. Chemical Communications, 53(50), 6744-6747. Available at: [Link]

  • Zhang, X., et al. (2025). Synthesis of Furans/Pyrroles through Palladium‐Gold Relay Catalyzed Skeletal Editing of Carbonates or Carbamates via a Decarboxylative‐Aromatization Strategy. Advanced Synthesis & Catalysis. Available at: [Link]

  • PubChem. 1-Oxa-4-azaspiro[4.5]decane. Retrieved from [Link]

  • Gao, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Ishiwata, K., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(15), 2256-2267. Available at: [Link]

  • Zhang, X., et al. (2025). Synthesis of Furans/Pyrroles through Palladium‐Gold Relay Catalyzed Skeletal Editing of Carbonates or Carbamates via a Decarboxylative‐Aromatization Strategy. Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Spirocyclic Amine Hydrochloride Salts

Welcome to the technical support center for the purification of spirocyclic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of spirocyclic amine hydrochloride salts often more challenging than that of simpler amines?

Spirocyclic amines present a unique set of purification challenges due to their rigid, three-dimensional structures. This rigidity can lead to the formation of multiple stable conformers and diastereomers, which may have very similar physical properties, making them difficult to separate by standard techniques like flash chromatography or recrystallization.[1] Furthermore, the synthesis of these complex scaffolds can often result in closely related impurities that are difficult to remove.[1] The hydrochloride salt form, while beneficial for stability and solubility, adds another layer of complexity to the purification process.

Q2: What are the most common impurities I should expect when working with spirocyclic amine hydrochloride salts?

The impurity profile of your spirocyclic amine hydrochloride salt will be highly dependent on the synthetic route. However, some common classes of impurities include:

  • Unreacted starting materials: Such as the initial ketone and amine precursors in a reductive amination.[2]

  • Side-products from the reaction: These can include over-alkylated products or by-products from competing reactions.[3]

  • Diastereomers or enantiomers: If the synthesis is not stereoselective, you will likely have a mixture of stereoisomers.[2][4]

  • Residual solvents: Solvents used in the synthesis or workup can be trapped in the crystal lattice of the salt.[5]

  • Oxidation products: Amines can be susceptible to air oxidation, leading to the formation of N-oxides or other degradation products.[5][6]

  • Inorganic salts: If aqueous HCl is used for salt formation, residual inorganic salts like NaCl may be present.[7]

Q3: What are the primary methods for purifying spirocyclic amine hydrochloride salts?

The main purification strategies for spirocyclic amine hydrochloride salts are:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. The choice of solvent system is critical.

  • Slurry Washing: Suspending the salt in a solvent in which it has low solubility can be effective for removing more soluble impurities.

  • Chromatography: While challenging, both normal and reverse-phase chromatography can be used. Often, the free base is purified by chromatography, followed by conversion to the hydrochloride salt.

  • Acid-Base Extraction: This classic technique can be used to remove non-basic impurities. The hydrochloride salt is converted to the free base, extracted into an organic solvent, and then re-precipitated as the salt.

Troubleshooting Guides

Scenario 1: My spirocyclic amine hydrochloride salt has poor purity after initial precipitation.

Problem: You've performed a synthesis, precipitated the hydrochloride salt, but analytical data (e.g., HPLC, NMR) shows significant impurities.

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Troubleshooting Spirodecane Synthesis

Status: Operational Ticket Focus: Quaternary Carbon Formation & Cyclization Efficiency Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview: The Spirocyclic Challenge User Context...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Quaternary Carbon Formation & Cyclization Efficiency Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The Spirocyclic Challenge

User Context: You are a medicinal chemist attempting to synthesize a spiro[4.5]decane or spiro[5.5]undecane scaffold. You are likely doing this to increase the fraction of sp3 hybridized carbons (


) in your lead compound to improve solubility and "escape flatland" (improve target selectivity).[1]

The Core Problem: The formation of the spiro-quaternary carbon is thermodynamically and kinetically demanding. The crowding at the spiro center creates significant steric strain, often leading to:

  • Oligomerization instead of cyclization (Inter- vs. Intramolecular reaction).

  • Incomplete Alkylation (Stalling at the mono-alkylated stage).

  • Elimination (Unwanted side reactions due to basic conditions).

Troubleshooting Module A: Ring-Closing Metathesis (RCM)

Symptom: "I am using Grubbs II catalyst to close my diallyl precursor into a spiro[4.5]decane, but I am seeing broad peaks in the NMR (oligomers) or starting material recovery."

Root Cause Analysis

RCM is a reversible equilibrium. The formation of a spiro-ring is entropically disfavored compared to linear polymerization, especially for medium-sized rings.

Diagnostic & Solutions
ParameterDiagnosisCorrective ActionMechanism
Concentration High concentration (>0.1 M) favors intermolecular collision.Dilute to 1–5 mM. Shift kinetics to favor intramolecular head-to-tail biting (Ruggli-Ziegler dilution principle).
Substrate Design Linear chains have too many degrees of freedom.Install a Gem-Dimethyl Group. Thorpe-Ingold Effect: Bulky substituents compress the internal bond angle (

), forcing the reactive alkenes closer together.[2][3]
Catalyst Life Catalyst dies before completion (styrene recovery).Add Ti(OiPr)₄ or Benzoquinone. Prevents formation of stable ruthenium-hydride species or chelating impurities that poison the active species.
Ethylene Removal Reaction stalls at equilibrium.Argon Sparging / Open Reflux. Le Chatelier’s principle: Removing ethylene gas drives the equilibrium toward the cyclic product.
Standard Operating Procedure (SOP): RCM for Spiro[4.5]decane

Based on protocols by Srikrishna et al. and Grubbs.

  • Preparation: Dissolve the diallyl precursor (e.g., 1,1-diallylcyclohexane derivative) in degassed anhydrous DCM.

    • Critical Check: Final concentration must be 0.005 M (5 mM).

  • Catalyst Addition: Add Grubbs 2nd Gen Catalyst (2–5 mol%).

    • Tip: Add catalyst in two portions (0 min and 2 hours) to maintain active species concentration.

  • Reaction: Reflux under a continuous stream of Argon for 4–12 hours.

  • Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification: Concentrate and pass through a silica plug to remove Ru-salts before flash chromatography.

Troubleshooting Module B: Double Alkylation Strategy

Symptom: "I am trying to alkylate a cyclic ketone/cyanoester with a dihaloalkane. I get a mixture of mono-alkylated product, O-alkylated byproduct, and starting material."

Root Cause Analysis

Creating a quaternary center via double alkylation requires overcoming significant steric repulsion during the second alkylation step. O-alkylation is a common competitor when using enolates.

Diagnostic & Solutions
IssueObservationFixLogic
O-Alkylation Vinyl ether formation.Switch Solvent/Cation. Use a polar aprotic solvent (DMF/DMSO) or add LiCl . Lithium coordinates hard oxygen, forcing C-alkylation (soft nucleophile).
Mono-alkylation Reaction stops halfway.Use a stronger base / Phase Transfer. Switch from NaH to tBuOK or use TBAB (Phase Transfer Catalyst) to solubilize the anion and increase reactivity.
Retro-Claisen Ring opening of diketone.Lower Temperature. High heat promotes cleavage. Perform the second alkylation at 0°C -> RT, not reflux.
Visual Logic: Alkylation Decision Tree

AlkylationTroubleshoot Start Start: Double Alkylation Fails CheckProduct Analyze Crude NMR/LCMS Start->CheckProduct Mono Major Product: Mono-alkylated CheckProduct->Mono O_Alk Major Product: O-alkylated (Vinyl Ether) CheckProduct->O_Alk NoRxn No Reaction / Recovery CheckProduct->NoRxn Sol1 Increase Base Strength (NaH → tBuOK) Add NaI (Finkelstein) Mono->Sol1 Sol2 Change Solvent to Toluene/HMPA Add LiCl (Hard/Soft Acid Base) O_Alk->Sol2 Sol3 Check Leaving Group (Cl → I or OTf) Use Phase Transfer (TBAB) NoRxn->Sol3

Figure 1: Decision matrix for troubleshooting failed double alkylation reactions in spirocycle synthesis.

Advanced Troubleshooting: The Thorpe-Ingold Effect

Concept: If your cyclization is sluggish, the linear precursor likely spends too much time in non-productive conformations. The Fix: Introduce a "gem-dimethyl" or bulky group on the tether chain if SAR (Structure-Activity Relationship) permits.

Why it works:

  • Enthalpic: Reduces strain in the cyclic product relative to the open chain.[4]

  • Entropic: Restricts rotation in the open chain, increasing the probability of the two reactive ends meeting.

Case Study Data: Relative rates of cyclization for succinic anhydride formation (Standard Physical Organic Benchmark):

Substituent (Geminal)Relative Rate (

)
H, H1
Methyl, H3.5
Methyl, Methyl 1,200
Isopropyl, H90

Takeaway: If you can tolerate a gem-dimethyl group on the linker, it can accelerate your spiro-cyclization by orders of magnitude.

FAQ: Common User Queries

Q1: My RCM product co-elutes with the starting material. How do I separate them?

  • A: This is common as polarity changes minimally.

    • Method 1: Treat the crude mixture with silver nitrate (AgNO₃) impregnated silica gel. The silver coordinates to the less hindered alkene (usually the linear SM), retaining it longer.

    • Method 2: Run a "cleanup" reaction. Add a highly reactive alkene (like dimethyl maleate) to the mixture to cross-metathesize with the remaining linear SM, shifting its Rf significantly.

Q2: Can I use microwave irradiation for spiro-cyclization?

  • A: Yes, and it is often recommended. Microwave heating provides rapid, uniform energy transfer which is beneficial for overcoming the high activation energy barrier of forming the quaternary center. However, ensure your solvent (e.g., DCE or Toluene) is degassed to prevent catalyst oxidation.

Q3: I need a chiral spirocenter. How do I control stereochemistry?

  • A: RCM and standard alkylation are generally non-stereoselective for the spiro-center unless a chiral auxiliary is used.

    • Recommendation: Consider Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) . Trost and others have shown that converting an allyl enol carbonate to a spiro-ketone can be done with high enantiomeric excess (ee) using chiral ligands (e.g., Trost ligands).

Workflow Visualization: Method Selection

SpiroMethod Input Target Spiro Scaffold Q1 Is the precursor cyclic or linear? Input->Q1 Linear Linear Precursor (e.g. diester) Q1->Linear Linear Cyclic Cyclic Precursor (e.g. cyclohexanone) Q1->Cyclic Cyclic Method3 Dieckmann Condensation Linear->Method3 Method1 Double Alkylation (High Steric Risk) Cyclic->Method1 Active Methylene Method2 RCM (Grubbs) (Kinetic Control) Cyclic->Method2 Allylation first

Figure 2: Strategic selection of synthetic methodology based on starting material availability.

References
  • Srikrishna, A., & Rao, M. (2008).[5] Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones.[5] Semantic Scholar. Link

  • Grubbs, R. H. (2003).[5] Handbook of Metathesis. Wiley-VCH.[4] (General reference for RCM protocols and catalyst selection).

  • Kotha, S., & Deb, A. C. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, (iii), 67-76.[6] Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold Effect).
  • Varela, M. T., et al. (2025).[7] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[7][8] European Journal of Medicinal Chemistry. Link

  • Trost, B. M., et al. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction.[9][10] Organic Letters. Link

Sources

Troubleshooting

Minimizing side reactions during spirocyclic amine functionalization

Topic: Minimizing Side Reactions & Troubleshooting Workflows Audience: Medicinal Chemists & Process Development Scientists Introduction: The "Spiro" Challenge You are likely here because your standard piperidine/morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Troubleshooting Workflows Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Spiro" Challenge

You are likely here because your standard piperidine/morpholine coupling conditions are failing on spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[5.5]undecanes).

The Core Problem: Spirocyclic amines introduce a unique Geminal-Disubstitution Effect (Thorpe-Ingold Effect) combined with rigid 3D steric bulk. Unlike flat aromatics, the quaternary spiro-carbon creates a permanent "steric wall" that hinders the trajectory of incoming electrophiles. This leads to three primary failure modes:

  • Catalyst Arrest: In Pd-coupling, the oxidative addition complex is too bulky to accept the amine.

  • Protodehalogenation: The catalyst "gives up" waiting for the amine and eliminates a hydride, destroying your aryl halide.

  • Imine Stalling: In reductive amination, the intermediate hemiaminal cannot dehydrate to the imine due to conformational lock.

This guide provides self-validating protocols to bypass these energy barriers.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]

Common Failure Mode: Protodehalogenation

Symptom: You recover the de-halogenated aryl starting material (Ar-H) instead of the product (Ar-N-Spiro). Cause: The rate of


-hydride elimination (from the ligand or solvent) is faster than the rate of reductive elimination because the spiro-amine is too bulky to coordinate effectively to the Pd(II) center.
Troubleshooting Logic Flow

Use this decision matrix to diagnose stalled reactions.

BuchwaldTroubleshooting Start ISSUE: Low Yield / Ar-H Formation CheckCat 1. Check Catalyst State Start->CheckCat IsBlack Is reaction mixture black/precipitated? CheckCat->IsBlack CheckLigand 2. Ligand Selection IsSec Is Spiro Amine Secondary? CheckLigand->IsSec CheckBase 3. Base & Additives IsBaseSens Base Sensitive Groups? CheckBase->IsBaseSens IsBlack->CheckLigand No (Solution clear/red) ActionPrecat Switch to Pd-G3/G4 Pre-catalysts (Avoids induction period) IsBlack->ActionPrecat Yes (Pd Black formed) IsSec->CheckBase No (Primary Amine) ActionRuPhos Use RuPhos or BrettPhos (Specific for hindered amines) IsSec->ActionRuPhos Yes (Use RuPhos) ActionWeakBase Switch to K3PO4 or Cs2CO3 Add 18-Crown-6 IsBaseSens->ActionWeakBase Yes (Esters/Nitriles present)

Caption: Diagnostic workflow for stalled Buchwald-Hartwig couplings of spirocyclic amines.

The "Gold Standard" Protocol: Pre-Catalyst Activation

Why this works: Using Pd(OAc)2 requires reduction to Pd(0) in situ, which is often inefficient with bulky amines. Pre-catalysts (e.g., XPhos Pd G4) generate the active mono-ligated Pd(0) species immediately upon base exposure.

Reagents:

  • Catalyst: RuPhos Pd G4 (for secondary spiro amines) or BrettPhos Pd G4 (for primary).

  • Base: NaOtBu (Standard) or LiHMDS (if base-sensitive).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Spiro Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv) to a vial.

  • Purge: Seal and purge with

    
     for 5 minutes. Crucial: Oxygen kills the active catalyst species immediately.
    
  • Catalyst Addition: Add Pd Pre-catalyst (1-3 mol%) as a solid under positive nitrogen pressure.

  • Solvent: Add sparged 1,4-Dioxane (0.2 M concentration).

  • Heat: Stir at 80°C (Ar-Br) or 100°C (Ar-Cl).

    • Checkpoint: If the reaction turns black within 10 minutes, your ligand is shedding. Lower temp to 60°C or switch to tBuBrettPhos .

Module 2: Reductive Amination (The "Steric Trap")

Common Failure Mode: The "Hemiaminal Dead End"

Symptom: You see starting material and amine on LCMS, but no product. No reduction occurs even with excess NaBH(OAc)3. Cause: The formation of the imine (C=N) requires the elimination of water from the hemiaminal intermediate. In spirocycles, the rigid ring strain often makes the tetrahedral hemiaminal energetically favored over the planar imine, or simply prevents the water molecule from exiting due to steric crowding.

Data: Reducing Agent Compatibility Table
Reducing AgentStrengthRisk of Side RxnRecommended For
NaBH(OAc)3 MildLowStandard ketones/aldehydes.
NaBH3CN MediumMedium (HCN risk)Weakly reactive ketones; requires pH adjustment.
Ti(OiPr)4 + NaBH4 StrongHigh (Over-reduction) Sterically hindered spiro-ketones.
Pic-BH3 MildLowAcid-sensitive substrates.
The "Titanium Push" Protocol

Why this works: Titanium(IV) isopropoxide acts as a dual-mode Lewis acid and water scavenger. It coordinates to the ketone oxygen (activating it) and chemically traps the water released during imine formation, driving the equilibrium forward irreversibly.

Step-by-Step:

  • Imine Formation (The "Push"):

    • Combine Spiro-Ketone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv).

    • Note: Do not use solvent yet. The neat Lewis acid is required to force the sterics.

    • Stir at ambient temperature for 2-4 hours.

    • Checkpoint: Monitor by NMR or IR (disappearance of C=O stretch). LCMS is unreliable here as the imine may hydrolyze on the column.

  • Dilution:

    • Dilute the viscous mixture with anhydrous THF or MeOH (5-10 mL/mmol).

  • Reduction:

    • Cool to 0°C.

    • Add NaBH4 (2.0 equiv) portion-wise. (Caution: Exothermic).

    • Why NaBH4? Once the Ti-complex is formed, NaBH(OAc)3 is often too bulky to approach. The small hydride of NaBH4 is required.

  • Quench (The "Messy" Part):

    • Add 1N NaOH or Rochelle's Salt solution. Stir vigorously until the white titanium emulsion breaks into two clear layers (can take 1-2 hours).

Module 3: Regioselectivity in Asymmetric Spirocycles

Concept: The Distal vs. Proximal Rule

When functionalizing a spiro-diamine (e.g., 2,6-diazaspiro[3.3]heptane), you must distinguish between the amine sites.

  • Proximal Amine: Closer to the quaternary center. Highly sterically hindered. Lower nucleophilicity.[1]

  • Distal Amine: Further from the center. Behaves like a standard secondary amine.

Strategy: To mono-functionalize, always target the Distal amine first using electrophiles at low temperature (0°C). To target the Proximal amine, you must protect the distal amine (e.g., Boc) first.

Mechanism of Side Reaction: Over-Alkylation

In spiro-systems, once the first alkyl group is added, the amine becomes more nucleophilic (inductive effect), leading to quaternization (ammonium salt formation).

Prevention:

  • Use Syringe Pumps: Slow addition of the alkyl halide (over 1 hour) keeps the electrophile concentration low.

  • The "Sacrificial" Base: Use inorganic bases (K2CO3) rather than soluble organic bases (TEA). The low solubility of K2CO3 limits the reaction rate of the second alkylation event.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed Amination of Aryl Mesylates and Tosylates. Journal of the American Chemical Society, 132(34), 11792–11794.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Angewandte Chemie International Edition, 54(22), 6406-6409.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structural Elucidation of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds is of paramount importance. These structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds is of paramount importance. These structures offer a unique topographical presentation for interaction with biological targets, often leading to enhanced potency and selectivity. The 1-oxa-8-azaspiro[4.5]decane framework, in particular, is a key pharmacophore found in a variety of biologically active molecules, including ligands for muscarinic and sigma-1 receptors.

This guide provides a comprehensive technical overview of the structural elucidation of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl. While publicly accessible X-ray crystallography data for this specific molecule is not available, this document will serve as a predictive and instructional resource. It will detail a best-practice experimental protocol for obtaining single-crystal X-ray diffraction data. Furthermore, it will present a comparative analysis with a closely related analog for which crystallographic data has been published, alongside a discussion of alternative spectroscopic characterization methods.

The Challenge and Importance of Structural Verification

Precise knowledge of a molecule's three-dimensional structure is fundamental in drug discovery. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for computational modeling studies such as molecular docking. For spirocyclic systems like 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl, techniques that can unambiguously determine stereochemistry and conformational preferences are critical. Single-crystal X-ray diffraction stands as the gold standard for this purpose.

Part 1: A Protocol for Obtaining Single-Crystal X-ray Diffraction Data for 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl

The successful growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For hydrochloride salts of organic amines, solubility and nucleation kinetics require careful control. The following protocol is a recommended starting point, based on established methodologies for similar compounds.

Experimental Protocol: Crystallization of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl

Objective: To grow single crystals of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl of sufficient size and quality for X-ray diffraction analysis.

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl (highly purified, >98%)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and diethyl ether)

  • Small, clean glass vials (e.g., 1-4 mL) with screw caps or septa

  • Micro-syringes and filters (0.22 µm)

  • Heating block or oil bath

  • Microscope for crystal inspection

Methodology: Slow Evaporation Technique

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents. A good starting point is to test polar protic solvents like methanol and ethanol, as well as less polar options like ethyl acetate. The ideal solvent will fully dissolve the compound upon gentle heating but show limited solubility at room temperature.

  • Solution Preparation: In a clean vial, dissolve a small amount (e.g., 5-10 mg) of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl in the minimum amount of the chosen primary solvent (e.g., methanol) with gentle warming to create a near-saturated solution.

  • Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Method A: Single Solvent Slow Evaporation: Cover the vial with a cap that is not tightly sealed (e.g., perforated parafilm or a cap with a needle hole) to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Method B: Solvent Diffusion (Vapor Diffusion): Place the vial containing the compound solution inside a larger, sealed container (e.g., a beaker covered with parafilm). In the larger container, add a small amount of a less polar "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Monitoring and Harvesting: Periodically inspect the vials under a microscope for the formation of single, well-defined crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula and mount them for X-ray diffraction analysis.

Part 2: Comparative Analysis: Insights from a Structurally Related Analog

While crystallographic data for the title compound is not publicly available, the structure of a close analog, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane , has been determined by X-ray crystal structure analysis.[1] This provides an invaluable point of comparison for predicting the structural features of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl.

Predicted vs. Known Structural Features
FeaturePredicted for 1-Oxa-8-azaspiro[4.5]decan-4-ol HClData from (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane[1]
Spirocyclic Core The spirocyclic junction will enforce a rigid conformation of the piperidine and tetrahydrofuran rings.The X-ray structure confirms the spirocyclic nature of the core scaffold.
Piperidine Ring Conformation Expected to adopt a chair conformation to minimize steric strain. The protonated nitrogen will have the proton oriented to allow for hydrogen bonding.The piperidine ring conformation would be detailed in the full crystallographic report.
Tetrahydrofuran Ring Conformation Likely to adopt an envelope or twist conformation. The position of the hydroxyl group at C4 will influence the local geometry.The conformation of the tetrahydrofuran ring would be elucidated by the crystal structure.
Intermolecular Interactions The presence of the hydroxyl group and the protonated amine will lead to a network of hydrogen bonds with the chloride counter-ion and neighboring molecules.The published structure of the free base would not have the same hydrogen bonding network as the HCl salt.
Absolute Stereochemistry If synthesized from chiral precursors or resolved, X-ray diffraction can determine the absolute stereochemistry at the spirocenter and C4.The absolute configuration of the analog was determined to be S.[1]

The key differences to anticipate between the crystal structure of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl and its analog would be the presence of the hydroxyl group at the 4-position and the hydrochloride salt form. The hydroxyl group would introduce an additional hydrogen bond donor and acceptor, likely influencing the crystal packing. The protonated piperidine nitrogen and the chloride counter-ion would establish a strong ionic interaction and further hydrogen bonding, which would be absent in the free base structure of the analog.

Part 3: Alternative Characterization Techniques: A Spectroscopic Approach

In the absence of single-crystal X-ray data, a combination of spectroscopic techniques is essential for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique would provide information on the number of different proton environments, their connectivity (through coupling patterns), and their relative spatial arrangement (through the Nuclear Overhauser Effect, NOE). Key expected signals for 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl would include a multiplet for the proton on the carbon bearing the hydroxyl group (C4-H), and distinct signals for the axial and equatorial protons of the piperidine and tetrahydrofuran rings.

  • ¹³C NMR: This would reveal the number of unique carbon environments. The spiro carbon would likely appear as a quaternary signal, and the chemical shift of the C4 carbon would be indicative of the attached hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the alcohol and the N-H stretch from the protonated amine, typically in the range of 3200-3600 cm⁻¹. A C-O stretching vibration for the ether linkage would also be expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Conclusion

The structural characterization of 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl is a critical step in its development for potential therapeutic applications. While obtaining single-crystal X-ray diffraction data presents the most definitive approach, its success is contingent on the ability to grow high-quality crystals. The provided protocol offers a rational starting point for this endeavor. In the absence of direct crystallographic data, the analysis of a close structural analog provides significant predictive power. Furthermore, a comprehensive suite of spectroscopic techniques, including NMR, IR, and MS, offers a robust alternative for structural confirmation and is an indispensable component of the analytical toolkit for any drug development professional working with novel chemical entities.

References

  • Anzini, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(15), 2692-2701. Available at: [Link]

Sources

Comparative

Structural comparison of 1-Oxa-8-azaspiro[4.5]decan-4-ol with other spiro scaffolds

Executive Summary: The Case for 1-Oxa-8-azaspiro[4.5]decan-4-ol In the pursuit of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing fraction saturated ( ) and improving physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 1-Oxa-8-azaspiro[4.5]decan-4-ol

In the pursuit of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing fraction saturated (


) and improving physicochemical properties without sacrificing ligand efficiency. The 1-Oxa-8-azaspiro[4.5]decan-4-ol  scaffold represents a highly specific, privileged architecture that bridges the gap between the lipophilic bulk of carbocyclic spiro[4.5]decanes and the high polarity of smaller oxa-azaspiro systems.

This guide provides a structural and functional comparison of this scaffold against standard benchmarks (Piperidine, Morpholine, and 8-Azaspiro[4.5]decane), offering experimental workflows for its synthesis and application in lead optimization.

Structural & Physicochemical Analysis[1][2][3][4]

Geometric Vector Analysis

Unlike the planar piperidine or morpholine rings, the 1-oxa-8-azaspiro[4.5]decane core forces substituents into orthogonal vectors. The 4-hydroxyl group is particularly valuable; it resides on the tetrahydrofuran (THF) ring, providing a specific H-bond donor/acceptor handle that is geometrically distinct from the basic nitrogen in the piperidine ring.

  • Core Geometry: The spiro center (C5) locks the THF and piperidine rings perpendicular to each other.

  • Vector Diversity: The C4-OH allows for probing binding pockets "above" or "below" the primary pharmacophore plane defined by the piperidine nitrogen.

Comparative Metrics

The following table contrasts the 1-Oxa-8-azaspiro[4.5]decan-4-ol with common alternatives. Note the balance of lipophilicity (LogP) and polarity (TPSA) compared to the carbocyclic analog.

Property1-Oxa-8-azaspiro[4.5]decan-4-ol 8-Azaspiro[4.5]decane 4-Hydroxypiperidine Morpholine
Formula




MW 157.21139.24101.1587.12
cLogP (approx)-0.5 to 0.22.3-0.4-0.86
TPSA (

)
~49.7 (OH + Ether + NH)12.0 (NH only)32.321.3

1.0 (High 3D character)1.01.01.0
Metabolic Stability High (Blocked C4 oxidation)Moderate (Lipophilic)Low (N-dealkylation prone)Moderate
Primary Use GPCRs (M1, Sigma-1), BioisosterenAChR AgonistsFragment/LinkerSolubilizer

Analyst Note: The introduction of the ether oxygen at position 1 and the hydroxyl at position 4 significantly lowers cLogP compared to the 8-azaspiro[4.5]decane, making it an ideal "polarity walk" scaffold when a lead compound is too lipophilic.

Decision Framework: Scaffold Selection

Use this decision tree to determine when to deploy the 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold in your SAR campaign.

ScaffoldSelection Start Current Lead Issue Planarity Is the core too planar? Start->Planarity UseSpiro Switch to Spiro Scaffold Planarity->UseSpiro Yes UseMorph Use Morpholine/Piperazine Planarity->UseMorph No Solubility Is Solubility < 50 µM? MetabStab Metabolic Liability? Solubility->MetabStab No (Solubility OK) UseOxa Use 1-Oxa-8-azaspiro[4.5]decan-4-ol Solubility->UseOxa Yes (Need Polarity) Vector Need orthogonal H-bond? MetabStab->Vector Oxidation at C4? Vector->UseOxa Yes (Block w/ OH/O) UseCarba Use 8-Azaspiro[4.5]decane Vector->UseCarba No UseSpiro->Solubility

Figure 1: Decision matrix for scaffold selection. The 1-oxa-8-azaspiro[4.5]decan-4-ol is prioritized for solubility issues and specific vector requirements.

Experimental Protocols

Synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-ol

This protocol describes the construction of the spiro core via a cyanohydrin intermediate, followed by cyclization and reduction.

Reagents:

  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • Trimethylsilyl cyanide (TMSCN)

  • Allyl bromide[1]

  • Lithium Aluminum Hydride (LAH) or NaBH4

  • Acid catalyst (p-TsOH)

Workflow Diagram:

SynthesisWorkflow Start N-Boc-4-piperidone Step1 1. TMSCN, ZnI2 2. Allyl Bromide, LDA Start->Step1 Inter1 Allylated Cyanohydrin Step1->Inter1 Step2 Acid Cyclization (Lactonization/Etherification) Inter1->Step2 Ketone 1-Oxa-8-azaspiro[4.5] decan-4-one Step2->Ketone Step3 Reduction (NaBH4) Ketone->Step3 Product 1-Oxa-8-azaspiro[4.5] decan-4-ol Step3->Product

Figure 2: Synthetic route from commercial N-Boc-4-piperidone to the target alcohol.

Detailed Procedure (Step-by-Step):

  • Cyanohydrin Formation & Allylation: React N-Boc-4-piperidone with TMSCN (1.2 eq) and catalytic ZnI2 in DCM. Subsequently, alkylate the position alpha to the nitrile using LDA and allyl bromide to install the 3-carbon chain required for the 5-membered ring.

  • Cyclization: Treat the intermediate with aqueous acid (HCl/THF). This hydrolyzes the nitrile and facilitates the intramolecular attack of the alcohol (or resulting acid) onto the alkene/intermediate, forming the spiro-lactone or cyclic ether depending on the specific oxidative cleavage method used (e.g., ozonolysis followed by cyclization). Note: A common variation involves an epoxide intermediate.

  • Reduction: Dissolve the isolated 1-oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in MeOH at 0°C. Add NaBH4 (1.5 eq) portion-wise. Stir for 2 hours. Quench with sat. NH4Cl.

  • Purification: Extract with EtOAc. The diastereomers (cis/trans relative to N-substituent if present) can often be separated by silica flash chromatography (DCM/MeOH 95:5).

Metabolic Stability Assay (Microsomal Stability)

To validate the stability advantage over standard piperidines:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compound: 1 µM final concentration.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Expectation: The spirocyclic ether protects the C4 position from oxidation, a common metabolic soft spot in 4-substituted piperidines.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry, 2021.

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes.Chemical and Pharmaceutical Bulletin, 1995.

  • Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery.University of Southampton Thesis, 2005.

  • Bioisosteres of Piperidine: The Azaspiro[3.3]heptane Case. Angewandte Chemie, 2023.[2]

  • 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands.Bioorganic & Medicinal Chemistry, 2020.

Sources

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